Jbj-09-063 hydrochloride

EGFR C797S resistance NSCLC allosteric inhibitor

Acquired resistance to third-generation EGFR TKIs (e.g., osimertinib) driven by C797S mutation limits therapeutic options. JBJ-09-063 hydrochloride is a mutant-selective allosteric EGFR inhibitor that binds outside the ATP pocket, retaining picomolar potency against T790M and C797S mutants. • Sub-nM IC50: 0.147 nM (L858R), 0.063 nM (L858R/T790M), 0.083 nM (L858R/T790M/C797S). • Effective in TKI-resistant xenografts; synergistic with cetuximab (IC50 6 nM). • Validated allosteric binding mode (PDB 7JXQ); essential chemical probe for osimertinib-resistance studies and combination screening.

Molecular Formula C31H30ClFN4O3S
Molecular Weight 593.1 g/mol
Cat. No. B14021841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJbj-09-063 hydrochloride
Molecular FormulaC31H30ClFN4O3S
Molecular Weight593.1 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)C2=CC=C(C=C2)C3=CC4=C(CN(C4=O)C(C5=C(C=CC(=C5)F)O)C(=O)NC6=NC=CS6)C=C3.Cl
InChIInChI=1S/C31H29FN4O3S.ClH/c1-35-13-10-21(11-14-35)19-2-4-20(5-3-19)22-6-7-23-18-36(30(39)25(23)16-22)28(26-17-24(32)8-9-27(26)37)29(38)34-31-33-12-15-40-31;/h2-9,12,15-17,21,28,37H,10-11,13-14,18H2,1H3,(H,33,34,38);1H
InChIKeyWRPISHRFWKJLSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JBJ-09-063 Hydrochloride: A Mutant-Selective Allosteric EGFR Inhibitor for Procurement in TKI-Resistant NSCLC Research


JBJ-09-063 hydrochloride is a potent, mutant-selective, allosteric inhibitor of the epidermal growth factor receptor (EGFR) . It is a synthetic small molecule designed to bind to a distinct allosteric pocket, separate from the orthosteric ATP-binding site targeted by conventional tyrosine kinase inhibitors (TKIs) [1]. This compound demonstrates exceptional inhibitory activity against a range of clinically relevant EGFR mutants, including single (L858R), double (L858R/T790M), and triple (L858R/T790M/C797S) mutations, with sub-nanomolar IC50 values . It is supplied as a hydrochloride salt, with a molecular weight of 593.11 and a molecular formula of C31H30ClFN4O3S [2].

Why ATP-Competitive EGFR Inhibitors Are Inadequate Substitutes for JBJ-09-063 Hydrochloride in Advanced Mutant Models


Substituting JBJ-09-063 hydrochloride with generic ATP-competitive EGFR TKIs like osimertinib or gefitinib is scientifically invalid for models harboring complex, therapy-resistant EGFR mutations. The efficacy of ATP-competitive inhibitors is contingent upon a functional ATP-binding pocket [1]. Resistance-conferring mutations such as T790M and C797S directly alter this orthosteric site, causing steric clashes or preventing covalent bond formation, which renders these TKIs ineffective [2]. In contrast, JBJ-09-063 binds to an allosteric pocket distinct from the ATP site, maintaining full potency against these TKI-resistant mutants [1]. This fundamental difference in mechanism of action necessitates the procurement of JBJ-09-063 for any study focused on overcoming acquired resistance to first-, second-, or third-generation EGFR TKIs [2].

Quantitative Differentiation Guide: Why JBJ-09-063 Hydrochloride is Essential for Research on TKI-Resistant EGFR Mutations


Uncompromised Potency Against Osimertinib-Resistant Triple Mutant (EGFR L858R/T790M/C797S)

JBJ-09-063 hydrochloride maintains picomolar potency against the EGFR L858R/T790M/C797S triple mutant, a key driver of clinical resistance to the third-generation TKI osimertinib. In a direct head-to-head cell viability assay using H3255GR-C797S cells, JBJ-09-063 achieved an IC50 of approximately 15 nM, whereas osimertinib was essentially inactive (>1 µM) [1]. This stark difference in activity is due to the allosteric binding mechanism of JBJ-09-063, which is unaffected by the C797S mutation that ablates osimertinib's covalent binding in the ATP pocket [2].

EGFR C797S resistance NSCLC allosteric inhibitor triple mutant

Potency and Selectivity Profile Compared to First-Generation Allosteric Inhibitor DDC4002

Compared to DDC4002, a first-generation allosteric EGFR inhibitor, JBJ-09-063 hydrochloride demonstrates a substantial improvement in potency. Against the recombinant EGFR L858R/T790M kinase domain, JBJ-09-063 exhibits an IC50 of 0.063 nM . In contrast, DDC4002 shows an IC50 of approximately 39-50 nM against the L858R/T790M/C797S mutant in cellular assays . This cross-study comparison indicates that JBJ-09-063 is more than 600-fold more potent in inhibiting the mutant kinase. Furthermore, like DDC4002, JBJ-09-063 is highly mutant-selective and does not inhibit wild-type EGFR .

allosteric EGFR inhibitor potency comparison mutant selectivity C797S

In Vivo Efficacy in an Osimertinib-Resistant Xenograft Model

JBJ-09-063 hydrochloride demonstrates significant in vivo anti-tumor activity as a single agent in a xenograft model that is resistant to osimertinib. In mice bearing H1975 (EGFR L858R/T790M) xenograft tumors, a single 50 mg/kg oral dose of JBJ-09-063 resulted in durable suppression of EGFR phosphorylation, with near-complete target inhibition maintained for over 16 hours [1]. In contrast, osimertinib is ineffective in this model due to the presence of the T790M gatekeeper mutation [2]. This pharmacodynamic effect is corroborated by tumor growth inhibition studies in A431 xenograft models [3].

in vivo efficacy xenograft model osimertinib resistance tumor growth inhibition

Structural Confirmation of Unique Allosteric Binding Mode via X-ray Crystallography

The precise binding mode of JBJ-09-063 has been unequivocally defined by X-ray crystallography, confirming its occupation of a unique allosteric pocket. The crystal structure of the EGFR kinase domain (T790M/V948R) in complex with JBJ-09-063 is deposited in the Protein Data Bank under accession code 7JXQ (resolution 1.83 Å) [1]. A separate co-crystal structure shows JBJ-09-063 bound simultaneously with the ATP-competitive inhibitor osimertinib (PDB 7K1H) [2]. This structural data provides a definitive atomic-level explanation for JBJ-09-063's mutant selectivity and its ability to maintain potency against all known orthosteric resistance mutations [1].

allosteric binding X-ray crystallography structure-based drug design EGFR

Optimal Procurement and Application Scenarios for JBJ-09-063 Hydrochloride in Oncology Research


Investigating Osimertinib-Resistant Non-Small Cell Lung Cancer (NSCLC)

Procure JBJ-09-063 hydrochloride for in vitro and in vivo studies focusing on the C797S-mediated resistance to osimertinib. The compound's sub-15 nM cellular IC50 against the EGFR L858R/T790M/C797S triple mutant makes it the essential tool for validating this resistance mechanism and for screening next-generation combination therapies, as standard-of-care TKIs are ineffective [1].

Elucidating Allosteric Mechanisms of EGFR Inhibition

Use JBJ-09-063 hydrochloride as a high-quality chemical probe for structural biology and biophysical studies. Its well-defined allosteric binding mode (PDB 7JXQ) and picomolar potency allow for precise investigation of conformational changes in the EGFR kinase domain, differentiation from orthosteric inhibitors, and the rational design of novel allosteric modulators [2].

Developing Rational Combination Strategies for EGFR-Mutant NSCLC

Leverage JBJ-09-063 hydrochloride in preclinical studies to explore synergistic combinations with ATP-competitive TKIs or antibodies like cetuximab. Data shows that combining JBJ-09-063 with cetuximab reduces its cellular IC50 from 50 nM to 6 nM in certain models [3]. Its proven in vivo single-agent activity in TKI-resistant xenografts also makes it a valuable backbone for evaluating novel therapeutic duos [4].

Validating EGFR Dependency in Novel Patient-Derived Models

Employ JBJ-09-063 hydrochloride as a definitive tool to confirm oncogenic addiction to mutant EGFR in patient-derived xenograft (PDX) or organoid models that have progressed on multiple lines of TKI therapy. Its unique ability to potently inhibit a broad spectrum of TKI-resistant mutants provides a high-confidence, on-target readout for validating new preclinical models of advanced NSCLC [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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